N-(2-Bromo-5-nitrophenyl)-N-methyl-2-nitrobenzene-1-sulfonamide
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Overview
Description
N-(2-Bromo-5-nitrophenyl)-N-methyl-2-nitrobenzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, bromine, and nitro substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-5-nitrophenyl)-N-methyl-2-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach starts with the nitration of 2-bromoaniline to form 2-bromo-5-nitroaniline. This intermediate is then subjected to sulfonation using chlorosulfonic acid, followed by methylation using methyl iodide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-5-nitrophenyl)-N-methyl-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro groups can be reduced to amines.
Oxidation: The sulfonamide group can be oxidized under strong conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as methoxy or thiol derivatives.
Reduction: Amino derivatives of the original compound.
Oxidation: Sulfone derivatives.
Scientific Research Applications
N-(2-Bromo-5-nitrophenyl)-N-methyl-2-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme inhibition due to its sulfonamide group.
Medicine: Investigated for its antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-Bromo-5-nitrophenyl)-N-methyl-2-nitrobenzene-1-sulfonamide involves its interaction with biological targets, primarily through its sulfonamide group. This group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function and exerting antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Bromo-5-nitrophenyl)acetamide
- N-(2-Bromo-5-chlorophenyl)acetamide
Uniqueness
N-(2-Bromo-5-nitrophenyl)-N-methyl-2-nitrobenzene-1-sulfonamide is unique due to its combination of bromine, nitro, and sulfonamide groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
820961-10-2 |
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Molecular Formula |
C13H10BrN3O6S |
Molecular Weight |
416.21 g/mol |
IUPAC Name |
N-(2-bromo-5-nitrophenyl)-N-methyl-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H10BrN3O6S/c1-15(12-8-9(16(18)19)6-7-10(12)14)24(22,23)13-5-3-2-4-11(13)17(20)21/h2-8H,1H3 |
InChI Key |
ASRYUIPBYOGHOZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(C=CC(=C1)[N+](=O)[O-])Br)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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